molecular formula C19H15F2N3OS B2405531 N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 922949-67-5

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2405531
CAS No.: 922949-67-5
M. Wt: 371.41
InChI Key: QAIHDEDCCAEVDT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyridazinyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 6-(o-tolyl)pyridazine, the intermediate can be synthesized through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a reaction between the pyridazinyl intermediate and a suitable thioacetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or thiols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-((6-(m-tolyl)pyridazin-3-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((6-(phenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-12-4-2-3-5-14(12)16-8-9-19(24-23-16)26-11-18(25)22-17-7-6-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHDEDCCAEVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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